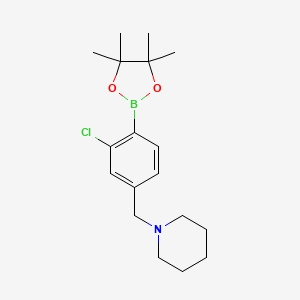![molecular formula C26H26N4O3 B2890640 3-(4-((2-(phenoxymethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidine-1-carbonyl)pyridin-2(1H)-one CAS No. 1207005-10-4](/img/structure/B2890640.png)
3-(4-((2-(phenoxymethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidine-1-carbonyl)pyridin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-((2-(phenoxymethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidine-1-carbonyl)pyridin-2(1H)-one is an organic compound with a unique molecular structure that incorporates a combination of benzo[d]imidazole, piperidine, and pyridinone moieties. This compound has gained interest in various scientific fields due to its potential pharmacological and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Initial Synthesis: : The synthesis of 3-(4-((2-(phenoxymethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidine-1-carbonyl)pyridin-2(1H)-one typically begins with the preparation of benzo[d]imidazole derivatives. This involves the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.
Phenoxymethylation: : The resulting benzo[d]imidazole is then subjected to a phenoxymethylation reaction, where phenoxyacetic acid derivatives are introduced in the presence of a base such as potassium carbonate, yielding 2-(phenoxymethyl)-1H-benzo[d]imidazole.
Piperidine Substitution: : The key intermediate is reacted with piperidine derivatives through nucleophilic substitution, often facilitated by catalysts like palladium on carbon in a hydrogenation setup.
Pyridinone Coupling: : The final step involves coupling with pyridinone compounds under heating conditions, using reagents like acetic anhydride and pyridine as catalysts to form the desired product.
Industrial Production Methods
Batch Production: : Industrially, this compound is synthesized in batch reactors where each stage is meticulously controlled for temperature, pH, and reaction time.
Continuous Flow Production: : Advanced methods employ continuous flow chemistry, enhancing the efficiency and yield of the synthetic process by maintaining a steady state of reactants and conditions throughout the production line.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound undergoes oxidation reactions primarily at the benzo[d]imidazole ring, yielding oxo-derivatives under the influence of oxidizing agents such as hydrogen peroxide or permanganates.
Reduction: : Reduction reactions are typically carried out at the pyridinone ring, using agents like lithium aluminum hydride to form corresponding hydroxyl derivatives.
Substitution: : Substitution reactions occur at the piperidine ring, where various electrophiles can replace hydrogen atoms under conditions of basic catalysis.
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide, potassium permanganate; acidic conditions.
Reduction: : Lithium aluminum hydride, sodium borohydride; anhydrous conditions.
Substitution: : Alkyl halides, sulfonyl chlorides; basic conditions with catalysts.
Major Products
Oxidation: : Oxo-derivatives of benzo[d]imidazole.
Reduction: : Hydroxyl derivatives of pyridinone.
Substitution: : Varied substituted piperidine derivatives.
Scientific Research Applications
Chemistry
Catalysis: : The compound acts as a ligand in catalytic reactions, facilitating various organic transformations due to its stable and versatile structure.
Materials Science: : Employed in the design of molecular scaffolds for novel materials with specific electronic properties.
Biology
Enzyme Inhibition: : Acts as an inhibitor for certain enzymes, being studied for its potential therapeutic effects against various diseases.
Molecular Probes: : Used as a molecular probe in biochemical assays to study protein-ligand interactions.
Medicine
Anticancer Agent: : Exhibits cytotoxic activity against certain cancer cell lines, making it a candidate for anticancer drug development.
Antimicrobial Activity: : Demonstrates inhibitory effects against a range of microbial strains, suggesting applications in antimicrobial therapies.
Industry
Polymer Chemistry: : Incorporated into polymer matrices to enhance physical properties like strength and flexibility.
Pharmaceutical Intermediates: : Used as an intermediate in the synthesis of other pharmacologically active compounds.
Mechanism of Action
Molecular Targets and Pathways
Enzyme Inhibition: : The compound binds to the active sites of enzymes, altering their activity and thus modulating biochemical pathways.
Signal Transduction: : Interferes with cellular signal transduction mechanisms by targeting specific receptors or ion channels.
DNA Interaction: : Binds to DNA, affecting transcription processes and thereby regulating gene expression.
Comparison with Similar Compounds
Uniqueness
3-(4-((2-(phenoxymethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidine-1-carbonyl)pyridin-2(1H)-one stands out due to its unique combination of structural moieties, which confer a wide range of chemical and biological activities not commonly found in other compounds.
List of Similar Compounds
2-(phenoxymethyl)-1H-benzo[d]imidazole
1-(2-hydroxyethyl)-4-phenylpiperidine
1-(pyridin-2-yl)-3-(phenylmethyl)piperidine
Each of these compounds shares certain structural similarities but differs significantly in terms of specific moieties and resultant activities.
There you have it—a comprehensive exploration of this compound
Properties
IUPAC Name |
3-[4-[[2-(phenoxymethyl)benzimidazol-1-yl]methyl]piperidine-1-carbonyl]-1H-pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N4O3/c31-25-21(9-6-14-27-25)26(32)29-15-12-19(13-16-29)17-30-23-11-5-4-10-22(23)28-24(30)18-33-20-7-2-1-3-8-20/h1-11,14,19H,12-13,15-18H2,(H,27,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHMOFIFSQXQCLC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN2C3=CC=CC=C3N=C2COC4=CC=CC=C4)C(=O)C5=CC=CNC5=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(1H-indol-3-yl)ethyl]-1-[6-(2-methoxyphenyl)pyridazin-3-yl]piperidine-4-carboxamide](/img/structure/B2890558.png)

![4-(dimethylsulfamoyl)-N-[(2Z)-4-ethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2890561.png)
![2-{[3-(4-Chlorophenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2890562.png)

![N-(2-ethyl-6-methylphenyl)-2-(7-(furan-2-yl)-4-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2890565.png)

![N-(2-cyanoethyl)-3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-[(furan-2-yl)methyl]propanamide](/img/structure/B2890567.png)

![Ethyl 5-hydroxy-2-methylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B2890572.png)
![Methyl (1R,3R)-3-amino-1-hydroxyspiro[3.3]heptane-3-carboxylate;hydrochloride](/img/structure/B2890573.png)

![N-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2890579.png)
